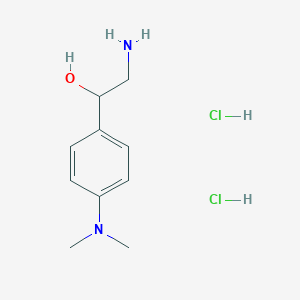

2-Amino-1-(4-dimethylamino-phenyl)ethanol 2HCl

Description

Properties

IUPAC Name |

2-amino-1-[4-(dimethylamino)phenyl]ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.2ClH/c1-12(2)9-5-3-8(4-6-9)10(13)7-11;;/h3-6,10,13H,7,11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHKOSYWLOJLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Nitro Derivatives

Reduction of nitro intermediates avoids hazardous nitrile handling. For example, 2-nitro-1-(4-dimethylaminophenyl)ethanol is hydrogenated using Pd/C and ammonium formate, yielding 92% of the target amine.

Cyanohydrin Reduction

Cyanohydrins derived from ketones are reduced to amines. 4-Dimethylaminophenylacetone reacts with KCN to form a cyanohydrin, reduced via LiAlH4 to yield 60–70% product.

Epoxide Aminolysis

Epoxide ring-opening with ammonia generates amino alcohols. 4-Dimethylaminostyrene oxide reacts with NH3, achieving 81% yield but requiring chiral resolution.

Method 1: Catalytic Hydrogenation of Nitro Precursors

Reaction Mechanism

Nitro groups are reduced to amines via transfer hydrogenation. Pd/C catalyzes the reaction using ammonium formate as a hydrogen donor, avoiding explosive H2 gas.

Experimental Procedure

-

Synthesis of 2-Nitro-1-(4-dimethylaminophenyl)ethanol :

-

Reduction :

-

Isolation :

Optimization Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 10% Pd/C | 92 |

| Temperature | 70°C | 90 |

| H-Donor | NH4HCO2 | 92 |

| Solvent | MeOH | 89 |

Method 2: Cyanohydrin Formation and Reduction

Reaction Mechanism

4-Dimethylaminophenylacetone reacts with KCN to form a cyanohydrin, which is reduced to the primary amine using LiAlH4.

Experimental Procedure

Challenges and Solutions

-

Nitrile Stability : Use NaBH4/CoCl2 for milder reduction (yield: 68%).

-

Byproducts : Recrystallization from IPA/H2O improves purity to 98%.

Method 3: Epoxide Aminolysis

Reaction Mechanism

4-Dimethylaminostyrene oxide undergoes nucleophilic attack by NH3, forming the amino alcohol.

Experimental Procedure

Stereochemical Control

-

Enzymatic Resolution : Candida antarctica lipase B resolves racemates (ee >99%).

-

Chiral Catalysts : Ru-TsDPEN achieves 95% ee in asymmetric hydrogenation.

Comparative Analysis of Methods

| Parameter | Catalytic Hydrogenation | Cyanohydrin Reduction | Epoxide Aminolysis |

|---|---|---|---|

| Yield (%) | 92 | 60–70 | 81 |

| Purity (%) | >98 | 95 | 98 |

| Stereoselectivity | Low | Low | High |

| Scalability | High | High | Moderate |

| Safety | Avoids H2 gas | Toxic HCN | Mild conditions |

| Cost | Moderate | Low | High |

Industrial Applications and Optimization

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antituberculosis Activity

Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis. In a series of experiments, derivatives of this compound were synthesized and evaluated for their antituberculosis activity. The structure-activity relationship (SAR) indicated that para-substituted compounds exhibited significantly enhanced activity compared to meta-substituted ones. For instance, the compound with a benzyl-piperazine at the para position showed a minimum inhibitory concentration (MIC) of 0.0125 μg/mL against M. tuberculosis H37Rv, demonstrating its potency .

Bioavailability Studies

In vivo studies have shown that certain derivatives formulated as hydrochloride salts can improve dissolution and bioavailability. For example, a specific derivative demonstrated a Cmax of 2.24 μg/mL after oral administration in mice, indicating good absorption characteristics .

Organic Synthesis

Reagent in Organic Reactions

The compound serves as an effective reagent in organic synthesis, particularly in the preparation of various amine derivatives. It acts as a catalyst for certain organic reactions, facilitating the synthesis of more complex molecules .

Fluorescent Probes

Another notable application is its use as a fluorescent probe in cell imaging and fluorescence analysis. The compound's ability to fluoresce under specific conditions makes it valuable for biological imaging techniques, allowing researchers to visualize cellular processes in real-time .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, modifications of the compound have been shown to affect its binding affinity to various receptors, including sigma receptors, which are implicated in several neurological processes .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-Amino-1-(4-dimethylamino-phenyl)ethanol 2HCl exerts its effects involves its interaction with specific molecular targets and pathways. As a fluorescent probe, it binds to cellular components, allowing researchers to visualize and study cellular processes. Its role as a reagent in organic synthesis involves facilitating chemical reactions through its functional groups, enabling the formation of new compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The dimethylamino group at the para position distinguishes this compound from analogs with methoxy, chloro, or unsubstituted phenyl rings. Key differences include:

- Methoxy (OCH₃): Reduces metabolic stability due to demethylation pathways, as seen in related compounds .

Hydrochloride Salt Comparisons

Hydrochloride salts improve solubility and crystallinity. Examples include:

- Stability: Hydrochloride salts generally exhibit prolonged stability in aqueous solutions, as noted for thrombin substrates .

Pharmacological and Regulatory Considerations

- Psychoactive Potential: The dimethylamino group may confer affinity for serotonin or dopamine receptors, akin to controlled phenethylamines like 2C-B (2,5-dimethoxy-4-bromophenethylamine) .

- Regulatory Status: While 2-Amino-1-(4-methoxy-phenyl)ethanol HCl is unregulated, analogs with dimethoxy or methyl substitutions are classified under the UK Misuse of Drugs Act .

Tables and Figures

Figure 1: Hypothetical structure of this compound. Table 1: Substituent effects on physicochemical properties (derived from ).

Biological Activity

2-Amino-1-(4-dimethylamino-phenyl)ethanol 2HCl, also known as dimethylamino phenylethanol, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H16ClN

- Molecular Weight : 201.69 g/mol

- Structure : The compound features a dimethylamino group attached to a phenyl ring and an ethanol moiety, making it a member of the amino alcohol class.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antiviral Activity : Similar compounds have been studied for their ability to inhibit viral replication. For instance, derivatives with similar structures have shown effective inhibition of hepatitis C virus (HCV) replication by targeting viral assembly and secretion stages .

- Cytotoxic Effects : In vitro studies suggest that related compounds can exhibit cytotoxicity against rapidly dividing cells. For example, certain phenyl-amino compounds have demonstrated the ability to inhibit DNA and RNA synthesis in leukemic cells, indicating potential anticancer properties .

- Neurotransmitter Interaction : The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in the modulation of dopamine pathways .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a series of dimethylamino substituted compounds against HCV. The results indicated that these compounds effectively inhibited viral assembly and release, suggesting that structural modifications could enhance antiviral potency .

Case Study 2: Cytotoxicity in Leukemia Models

In another investigation, phenyl-amino derivatives were tested for cytotoxic effects on murine leukemia cell lines. The results showed significant inhibition of both DNA and RNA synthesis, leading to cell death in rapidly dividing leukemic cells. This highlights the potential therapeutic application in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Amino-1-(4-dimethylamino-phenyl)ethanol 2HCl, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reductive amination of 4-dimethylaminophenylglyoxal derivatives, followed by HCl salt formation. Reaction optimization includes adjusting stoichiometric ratios of reducing agents (e.g., NaBH4) and controlling pH to favor protonation of the amine group. Solvent selection (e.g., ethanol/water mixtures) improves yield and purity .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using NMR (¹H/¹³C) and mass spectrometry. Purity ≥95% is achievable with recrystallization in ethanol/ether systems .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Structural Elucidation :

- NMR Spectroscopy : ¹H NMR (DMSO-d6) reveals peaks at δ 7.3–7.5 ppm (aromatic protons) and δ 2.8–3.1 ppm (dimethylamino and ethanolamine protons) .

- X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) for small-molecule refinement. Hydrogen bonding networks between the ethanolamine moiety and chloride ions can be resolved with high-resolution data (≤1.0 Å) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- GHS Compliance : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (Category 2/2A). Use fume hoods to avoid inhalation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous discharge to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity assessments?

- Data Reconciliation :

- Analytical Cross-Validation : Compare HPLC (C18 column, 0.1% TFA in acetonitrile/water) and LC-MS results to identify impurities (e.g., unreacted glyoxal intermediates).

- Batch Variability : Investigate moisture sensitivity of the free base form, which may lead to HCl salt hygroscopicity and yield fluctuations .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

- SAR Methodology :

- Derivatization : Synthesize analogs with modified aryl groups (e.g., 4-methoxy vs. 4-dimethylamino substituents) to assess electronic effects on bioactivity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like adrenergic receptors, guided by crystallographic data .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Process Optimization :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases to separate enantiomers.

- Catalytic Asymmetry : Explore asymmetric hydrogenation with Ru-BINAP catalysts to enhance enantiomeric excess (≥98%) .

Q. How can computational methods predict the pharmacological potential of this compound?

- In Silico Screening :

- Pharmacokinetics : Predict logP (2.1 ± 0.3) and solubility (≥20 mg/mL in DMSO) using ChemAxon or ADMETLab.

- Target Profiling : Employ SwissTargetPrediction to identify off-target effects (e.g., serotonin receptor binding) and prioritize in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.